4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}morpholine
Overview
Description
4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}morpholine is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.17902698 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry and Characterization
One notable application is in the synthesis and characterization of novel compounds. For instance, a study by Bhat et al. (2018) presents the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These derivatives were synthesized through a simple and efficient method, offering good yields and contributing to the advancement of synthetic methodologies (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial Activities
In the realm of biological applications, the antimicrobial properties of compounds derived from morpholine have been extensively studied. Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives, including morpholine and methyl piperazine as amine components, which demonstrated good to moderate activities against test microorganisms. This indicates the potential utility of morpholine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Drug Delivery Systems
Furthermore, morpholine derivatives have been explored for their potential in drug delivery systems. Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, highlighting the enhancement of skin permeation offered by these prodrugs compared to naproxen itself (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Material Science and Catalysis
In material science, the structural and catalytic properties of morpholine derivatives have been leveraged. Singh et al. (2013) discussed the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which exhibited potent catalytic activity for the Heck reaction. These complexes underscore the role of morpholine derivatives in facilitating efficient catalytic processes (Singh, Das, Prakash, & Singh, 2013).
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-morpholin-4-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17-6-8-19(9-7-17)16(20)14-2-4-15(5-3-14)18-10-12-21-13-11-18/h2-5H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTYLDTXLSVPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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